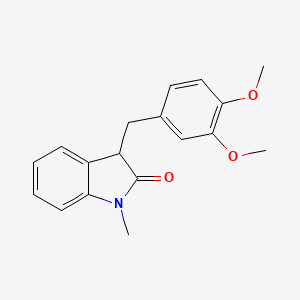![molecular formula C20H29N3O2 B6005223 N-cyclopropyl-3-{1-[4-(dimethylamino)benzoyl]-3-piperidinyl}propanamide](/img/structure/B6005223.png)
N-cyclopropyl-3-{1-[4-(dimethylamino)benzoyl]-3-piperidinyl}propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopropyl-3-{1-[4-(dimethylamino)benzoyl]-3-piperidinyl}propanamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase. It is a novel compound that has shown promise in the treatment of various neurological disorders, including addiction, epilepsy, and anxiety. CPP-115 is synthesized using a complex chemical process, which will be discussed in detail below. In
Mecanismo De Acción
N-cyclopropyl-3-{1-[4-(dimethylamino)benzoyl]-3-piperidinyl}propanamide works by inhibiting the enzyme GABA aminotransferase, which is responsible for the breakdown of the neurotransmitter GABA. By inhibiting this enzyme, this compound increases the levels of GABA in the brain, which can have a calming effect and reduce the likelihood of seizures. In addition, this compound has been shown to increase dopamine release in the brain, which may contribute to its effects on addiction.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. For example, it has been shown to increase GABA levels in the brain, which can have a calming effect and reduce the likelihood of seizures. In addition, it has been shown to increase dopamine release in the brain, which may contribute to its effects on addiction. This compound has also been shown to have anxiolytic effects, reducing anxiety in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-cyclopropyl-3-{1-[4-(dimethylamino)benzoyl]-3-piperidinyl}propanamide has several advantages for lab experiments. It is a potent and selective inhibitor of GABA aminotransferase, making it a useful tool for studying the role of GABA in various neurological disorders. In addition, it has been shown to have low toxicity and few side effects, making it a relatively safe compound to work with. However, one limitation of this compound is that it is difficult and expensive to synthesize, which may limit its availability for research purposes.
Direcciones Futuras
There are several future directions for research on N-cyclopropyl-3-{1-[4-(dimethylamino)benzoyl]-3-piperidinyl}propanamide. One area of interest is the potential use of this compound in the treatment of addiction. Further studies are needed to determine the optimal dosage and administration of this compound for this application. Another area of interest is the potential use of this compound in the treatment of epilepsy. Studies are needed to determine the safety and efficacy of this compound in humans with epilepsy. Finally, further research is needed to understand the mechanism of action of this compound and its effects on neurotransmitter systems in the brain.
Métodos De Síntesis
N-cyclopropyl-3-{1-[4-(dimethylamino)benzoyl]-3-piperidinyl}propanamide is synthesized using a multi-step chemical process. The first step involves the reaction of 4-(dimethylamino)benzoyl chloride with piperidine to form 1-[4-(dimethylamino)benzoyl]-3-piperidinylamine. This intermediate is then reacted with cyclopropylcarbonyl chloride to form N-cyclopropyl-1-[4-(dimethylamino)benzoyl]-3-piperidinylamine. Finally, the amine group is acylated using propanoyl chloride to form this compound.
Aplicaciones Científicas De Investigación
N-cyclopropyl-3-{1-[4-(dimethylamino)benzoyl]-3-piperidinyl}propanamide has been extensively studied for its potential therapeutic applications in various neurological disorders. For example, it has been shown to reduce cocaine and nicotine self-administration in animal models, suggesting that it may be useful in the treatment of addiction. This compound has also been shown to have anticonvulsant effects, making it a potential treatment for epilepsy. In addition, it has been studied for its anxiolytic effects, which could make it useful in the treatment of anxiety disorders.
Propiedades
IUPAC Name |
N-cyclopropyl-3-[1-[4-(dimethylamino)benzoyl]piperidin-3-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O2/c1-22(2)18-10-6-16(7-11-18)20(25)23-13-3-4-15(14-23)5-12-19(24)21-17-8-9-17/h6-7,10-11,15,17H,3-5,8-9,12-14H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDIUTPMCXYVBOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)N2CCCC(C2)CCC(=O)NC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-cyano-4-(2,4-dichlorophenyl)-2-thienyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B6005142.png)
![ethyl 4-({[(3,5-dichloro-4-methoxybenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B6005145.png)
![N-{[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}-beta-alanine](/img/structure/B6005152.png)
![N~1~,N~2~-dibenzyl-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B6005162.png)
![1-[3-(4-cyclohexylphenyl)-1-methyl-1H-pyrazol-4-yl]-N-methyl-N-(2-pyridinylmethyl)methanamine](/img/structure/B6005171.png)
![6-(3-nitrophenyl)-6,9-dihydropyrido[3,2-e][1,2,4]triazolo[1,5-a]pyrimidine-5,8(4H,7H)-dione](/img/structure/B6005184.png)
![3-[1-(5-bromo-2-furoyl)-4-piperidinyl][1,2,4]triazolo[4,3-a]pyridine](/img/structure/B6005201.png)
![1-[2-methoxy-5-({[2-(methylthio)ethyl]amino}methyl)phenoxy]-3-(1-piperidinyl)-2-propanol](/img/structure/B6005206.png)
![N~2~-[(4-fluorophenyl)sulfonyl]-N~1~,N~2~-bis(4-methylphenyl)glycinamide](/img/structure/B6005209.png)
![7-(2,3-difluorobenzyl)-2-[(6-methyl-3-pyridinyl)carbonyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6005211.png)
![3-[(3-chloro-2-methylphenyl)amino]-1,2,4-triazin-5(4H)-one](/img/structure/B6005222.png)
![4-(4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-1-piperidinyl)-N-(1-phenylethyl)benzamide](/img/structure/B6005225.png)

![2-[(3,5-dibromo-2-hydroxybenzylidene)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B6005233.png)